molecular formula PdTi B14720121 Palladium--titanium (1/1) CAS No. 12165-82-1

Palladium--titanium (1/1)

Cat. No.: B14720121
CAS No.: 12165-82-1
M. Wt: 154.29 g/mol
InChI Key: FAUWSVSZYKETJJ-UHFFFAOYSA-N
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Description

Academic Significance and Research Directions

The academic importance of equiatomic PdTi lies primarily in its potential applications in hydrogen-related technologies and catalysis. The compound demonstrates a notable ability to absorb and store hydrogen, which is a critical area of research for the development of safe and efficient hydrogen energy systems. researchgate.net Furthermore, its catalytic activity is a subject of ongoing investigation, with potential uses in various chemical transformations.

Current research directions are focused on several key areas:

Hydrogen Storage: Investigating the thermodynamics and kinetics of hydrogen absorption and desorption in PdTi to optimize its performance as a storage medium. researchgate.net

Catalysis: Exploring the catalytic efficacy of PdTi in reactions such as hydrogenation and oxidation, often in comparison to traditional palladium-based catalysts. nih.govresearchgate.netchemrxiv.org

Shape Memory Effects: Characterizing the martensitic transformation in PdTi, which is indicative of shape memory behavior, for potential applications in high-temperature actuators and sensors.

Radiation Resistance: Studying the material's response to irradiation, which is relevant for its potential use in nuclear applications.

Historical Context of PdTi Intermetallic Studies

The study of the palladium-titanium system dates back several decades. Early investigations in the mid-20th century began to map out the phase diagram of the Pd-Ti system. A significant milestone in the understanding of the equiatomic compound was the work of H.C. Donkersloot and J.H.N. van Vucht in 1970, who reported on the martensitic transformations in palladium-titanium alloys near the equiatomic composition. This foundational research laid the groundwork for subsequent studies into the shape memory properties and crystal structure of PdTi.

Properties

CAS No.

12165-82-1

Molecular Formula

PdTi

Molecular Weight

154.29 g/mol

IUPAC Name

palladium;titanium

InChI

InChI=1S/Pd.Ti

InChI Key

FAUWSVSZYKETJJ-UHFFFAOYSA-N

Canonical SMILES

[Ti].[Pd]

Origin of Product

United States

Synthetic Methodologies for Equiatomic Palladium Titanium Pdti

Solution-Phase Synthesis Approaches

Solution-phase methods involve the chemical reaction of precursors in a liquid medium. These techniques offer good control over nanoparticle size and composition at relatively low temperatures.

The co-reduction method is a common solution-phase strategy for synthesizing bimetallic nanoparticles. This technique involves dissolving precursor salts of palladium and titanium in a suitable solvent, followed by their simultaneous reduction by a chemical reducing agent. The controlled reduction of these precursors leads to the nucleation and growth of equiatomic PdTi nanocrystals.

Key to this process is the selection of appropriate precursors, reducing agents, and stabilizing agents to control the reaction kinetics. The goal is to manage the reduction potentials and concentrations of the metal ions to ensure simultaneous deposition and alloying, preventing the formation of monometallic or phase-separated nanoparticles. The process is critical for applications like artificial photosynthesis, where such catalysts can play a role in converting CO2 into valuable fuels. rsc.org While palladium is known for its catalytic properties, alloying it can enhance performance and stability for reactions like CO2 reduction. osti.govresearchgate.netmdpi.com

Table 1: Representative Parameters for Co-reduction Synthesis

Parameter Description Typical Values/Examples
Palladium Precursor A soluble palladium salt. Palladium(II) chloride (PdCl₂)
Titanium Precursor A soluble titanium salt or complex. Titanium tetrachloride (TiCl₄)
Solvent Medium for the reaction. Ethylene glycol, Ethanol, Water
Reducing Agent Chemical to reduce metal ions to their metallic state. Sodium borohydride (B1222165) (NaBH₄), Hydrazine (N₂H₄)
Stabilizing Agent Prevents particle agglomeration. Polyvinylpyrrolidone (PVP), Oleylamine

| Temperature | Reaction temperature. | 25°C - 150°C |

Hydrothermal and solvothermal syntheses are versatile methods for producing crystalline nanomaterials. acs.org These processes are carried out in a sealed vessel, such as a Teflon-lined autoclave, where a solution or suspension of the precursors is heated above the solvent's boiling point, generating high pressure. acs.orgdergipark.org.tr

Hydrothermal Synthesis: Uses water as the solvent. The high temperature and pressure increase the solubility and reactivity of precursors, facilitating the formation of crystalline PdTi. This method has been successfully used to immobilize nanoporous palladium-based particles directly onto titanium substrates. ysxbcn.comcsu.edu.cn

Solvothermal Synthesis: Employs non-aqueous organic solvents. This allows for a wider range of reaction temperatures and pressures and can influence the resulting particle morphology and phase. researchgate.netsurrey.ac.ukresearchgate.net Studies on other bimetallic systems, like Pb-Pd, show that solvothermal synthesis can form intermetallic phases through a multi-step mechanism where one metal's nanoparticles form first, followed by the incorporation of the second metal. rsc.org

These methods are advantageous for producing highly crystalline, single-phase materials directly, often without needing a separate high-temperature annealing step. dergipark.org.trmdpi.com The parameters can be tuned to control particle size and morphology. acs.orgsurrey.ac.uk

Table 2: Typical Conditions for Hydrothermal/Solvothermal Synthesis of Pd-based Nanomaterials

Parameter Description Typical Values/Examples
Precursors Soluble salts of Pd and Ti. PdCl₂, Titanium isopropoxide
Solvent Reaction medium. Water (hydrothermal), Ethylene glycol, Pyridine (solvothermal) mdpi.comrsc.org
Temperature Operating temperature inside the autoclave. 120°C - 250°C dergipark.org.tr
Time Duration of the reaction. 10 - 48 hours dergipark.org.tr

| Pressure | Autogenously generated pressure. | >1 bar acs.org |

Solid-State Synthesis and Post-Synthetic Treatments

Solid-state synthesis methods are paramount for producing intermetallic compounds like PdTi, where precise control over stoichiometry and crystal structure is essential. These techniques typically involve the interdiffusion of constituent elements at elevated temperatures, leading to the formation of the desired alloy phase. Post-synthetic treatments, such as annealing, are often crucial for achieving thermodynamic equilibrium and a high degree of atomic ordering.

Thermal annealing is a heat treatment process that alters the microstructure of a material, causing changes in its properties such as hardness and ductility. In the context of PdTi synthesis, annealing is employed to promote the diffusion of palladium and titanium atoms, leading to the formation of the equiatomic phase and its subsequent crystallographic ordering. The effectiveness of this process is dictated by the annealing temperature and duration, which are guided by the Titanium-Palladium (Ti-Pd) phase diagram.

The Ti-Pd phase diagram reveals the stable phases of the alloy system at different temperatures and compositions. For the equiatomic PdTi composition, understanding the phase transformations is key to designing an effective annealing protocol. The process generally starts with a disordered solid solution, which, upon heating, transforms into the ordered intermetallic compound. The annealing temperature must be high enough to allow for atomic mobility but below the melting point of the alloy to maintain the solid state. Research on similar titanium alloys suggests that annealing within the two-phase (α + β) region can lead to the nucleation and growth of new grains, influencing the final microstructure. researchgate.net For instance, studies on Ti-Al alloys have shown that post-annealing treatments at temperatures around 700 °C are effective in modifying the microstructure and enhancing mechanical properties. frontiersin.org

The degree of ordering in the PdTi structure is a critical parameter that influences its electronic and catalytic properties. A higher degree of ordering is generally associated with enhanced stability and performance in applications like electrocatalysis. onetunnel.org The annealing process facilitates the arrangement of Pd and Ti atoms into their specific lattice sites, leading to the formation of a long-range ordered structure. The selection of the annealing temperature is a delicate balance; it must be sufficient to overcome the kinetic barriers for atomic ordering without inducing undesirable phase transitions or excessive grain growth.

Table 1: Key Considerations for Thermal Annealing of PdTi

ParameterDescriptionSignificance
Annealing Temperature The specific temperature at which the heat treatment is carried out.Dictates the rate of atomic diffusion and phase transformation. Must be carefully selected based on the Ti-Pd phase diagram to achieve the desired PdTi phase and ordering.
Annealing Duration The length of time the material is held at the annealing temperature.Affects the completeness of the phase transformation and the extent of atomic ordering. Longer durations can lead to larger grain sizes.
Atmosphere The gaseous environment in which the annealing is performed.Typically an inert atmosphere (e.g., argon) is used to prevent oxidation of the reactive titanium at high temperatures.
Cooling Rate The rate at which the material is cooled after annealing.Can influence the final microstructure and the retention of the ordered phase.

Arc melting is a synthesis technique used to produce high-purity bulk metallic alloys and compounds, particularly those with high melting points. prz.edu.pl The process involves striking an electric arc between a non-consumable electrode (often tungsten) and the raw materials within a water-cooled copper hearth. bham.ac.ukymaws.com The intense heat generated by the arc melts the constituent metals, which then solidify into an ingot.

The synthesis of bulk PdTi via arc melting begins with the careful weighing of high-purity palladium and titanium sponge or pieces in the desired equiatomic ratio. These materials are placed in the copper hearth of the arc melter. To prevent oxidation of the highly reactive titanium, the melting chamber is first evacuated and then backfilled with a high-purity inert gas, typically argon. prz.edu.pl A piece of a getter material, such as a separate piece of titanium, is often melted first to remove any residual oxygen in the chamber. bham.ac.uk

The plasma arc, with temperatures that can exceed 15,000 K, is then initiated to melt the palladium and titanium together. asminternational.org To ensure a homogeneous composition throughout the resulting ingot, the solidified button is typically flipped and remelted multiple times. bham.ac.uk Studies on Ti-Pd alloys have shown that this repeated melting process results in negligible weight changes, indicating that the intended stoichiometry is preserved. The rapid solidification inherent to the water-cooled copper hearth can result in a fine-grained microstructure.

Table 2: Typical Parameters for Arc Melting Synthesis of PdTi

ParameterDescriptionTypical Value/ConditionReference
Starting Materials High-purity elemental metals.Distilled titanium sponge and elemental palladium.
Atmosphere Inert gas to prevent oxidation.Gettered argon.
Hearth Water-cooled to facilitate rapid solidification.Copper.
Melting Process Repeated melting and flipping of the ingot.Multiple cycles to ensure homogeneity. bham.ac.uk
Ingot Size Dependent on the initial mass of the precursors.Typically 10 to 50 grams for laboratory scale.

Following the arc melting process, the resulting PdTi ingot may be subjected to a homogenization anneal to relieve internal stresses and further improve compositional uniformity and atomic ordering. This post-synthetic heat treatment is guided by the principles outlined in the thermal annealing section.

Advanced Structural Characterization of Equiatomic Palladium Titanium Pdti

X-ray Based Techniques

X-ray techniques are indispensable for probing the atomic-level structure and surface chemistry of materials. anton-paar.com By analyzing the interaction of X-rays with the PdTi alloy, researchers can determine its crystal structure, elemental composition, and the chemical state of its constituent atoms.

X-ray Diffraction (XRD) for Crystalline Structure Analysis of PdTi

X-ray Diffraction (XRD) is a primary technique for determining the crystalline structure of materials. malvernpanalytical.com It operates on the principle of Bragg's Law, where constructive interference of X-rays scattered by the periodic arrangement of atoms in a crystal produces a characteristic diffraction pattern. anton-paar.com The positions and intensities of the diffraction peaks in this pattern serve as a fingerprint for the material's crystal structure and can be used to calculate its lattice parameters. youtube.com

For PdTi alloys, XRD analysis is used to confirm the formation of the desired phase and to determine its crystal system. The technique can distinguish between different possible crystal structures, such as body-centered cubic (BCC) or face-centered cubic (FCC), and identify any secondary phases or impurities present in the sample. researchgate.net The sharpness of the diffraction peaks can also provide qualitative information about the crystallinity and crystallite size of the material; broader peaks often indicate smaller crystallite sizes or the presence of strain within the lattice. malvernpanalytical.comyoutube.com Theoretical XRD patterns can be calculated and compared with experimental data to refine structural models. youtube.com

ParameterInformation DerivedSignificance for PdTi
Peak Position (2θ)Corresponds to specific lattice plane spacings (d-spacing) via Bragg's Law. youtube.comIdentifies the crystal structure (e.g., BCC, FCC) and allows calculation of lattice parameters.
Peak IntensityRelates to the arrangement of atoms within the unit cell and preferred orientation (texture). youtube.comConfirms the atomic ordering in the PdTi structure and reveals any directional growth during synthesis.
Peak Broadening (FWHM)Inversely related to the crystallite size and can be influenced by lattice strain. malvernpanalytical.comEstimates the size of the coherently scattering crystalline domains within the PdTi material.

Synchrotron-Radiation X-ray Photoelectron Spectroscopy (SR-XPS) for Surface Chemistry of PdTi

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and the chemical and electronic state of elements within the top 5-10 nm of a material's surface. jh.eduicmol.es The method involves irradiating a sample with X-rays, which causes the emission of core-level electrons. The binding energy of these emitted electrons is characteristic of the element and its oxidation state. jh.edu

Utilizing synchrotron radiation as the X-ray source (SR-XPS) offers significant advantages, including high photon flux for better signal-to-noise and tunable photon energy. mdpi.com This tunability allows for depth-profiling analysis by varying the kinetic energy of the photoelectrons and thus their escape depth, making SR-XPS a powerful tool for distinguishing surface layers, such as oxides, from the bulk alloy. icmol.esmdpi.com For PdTi, SR-XPS can precisely measure the binding energies of Pd and Ti core levels (e.g., Pd 3d, Ti 2p). Shifts in these binding energies upon alloying, compared to the pure metals, provide insights into charge transfer and redistribution of electrons between palladium and titanium atoms. aps.org Studies on Pd-Ti systems have used XPS to investigate electron redistribution upon alloy formation, finding that there is an increase in sp-like conduction electrons and a decrease in d electrons at the Pd site. aps.org

Core LevelTypical Binding Energy (eV) RangeInformation Gleaned for PdTi
Pd 3d~335 eV jh.eduThe exact binding energy and peak shape can indicate the oxidation state (e.g., metallic Pd(0) vs. oxidized Pd(II)) and reveal charge transfer upon alloying with Ti. aps.org
Ti 2p~454-465 eVDistinct peak positions differentiate metallic Ti(0) from various titanium oxides (e.g., TiO, TiO₂, Ti₂O₃) that may form on the surface. mdpi.com
O 1s~530 eVPresence and chemical state of oxygen, confirming surface oxidation and identifying the type of oxide (e.g., TiO₂ vs. adsorbed oxygen).

X-ray Absorption Spectroscopy (XAS) Applied to PdTi

X-ray Absorption Spectroscopy (XAS) is a technique that provides information on the local geometric and electronic structure of a specific element in a material. daphne4nfdi.denih.gov It involves tuning the X-ray energy through an absorption edge of an element (e.g., the K-edge of Ti or the L-edge of Pd) and measuring the absorption coefficient. The resulting spectrum is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). researchgate.netresearchgate.net

The XANES region provides information on the oxidation state and coordination chemistry (e.g., octahedral or tetrahedral symmetry) of the absorbing atom. aps.orgresearchgate.net For PdTi, Ti K-edge and Pd L-edge XANES can corroborate findings from XPS about the electronic structure and charge transfer upon alloying. aps.org The EXAFS region contains information about the local atomic environment of the absorbing atom, including bond distances, coordination numbers, and the identity of neighboring atoms. utexas.edu This makes EXAFS particularly valuable for amorphous materials or nanoparticles where long-range order required for XRD is absent.

TechniqueProbeInformation ObtainedApplication to PdTi
XANESAbsorption edge position and features. researchgate.netOxidation state and local coordination geometry of the absorbing atom.Determines the electronic states of Pd and Ti and how they change with alloy formation. aps.org
EXAFSOscillations past the absorption edge. utexas.eduBond distances, coordination numbers, and identity of nearest-neighbor atoms.Provides precise measurements of Pd-Ti, Pd-Pd, and Ti-Ti bond lengths and coordination within the alloy structure.

Electron Microscopy and Diffraction

Electron microscopy techniques use a beam of accelerated electrons as a source of illumination, offering significantly higher resolution than light microscopy. These methods are essential for visualizing the microstructure and surface morphology of PdTi alloys.

Transmission Electron Microscopy (TEM) for Microstructure of PdTi

Transmission Electron Microscopy (TEM) provides high-resolution imaging of the internal structure of a material. aip.org A beam of electrons is transmitted through an ultrathin specimen, and an image is formed from the electrons that pass through. TEM can resolve individual atomic columns and visualize microstructural features such as grains, grain boundaries, and crystal defects like dislocations. researchgate.net

For PdTi, TEM is used to directly observe the grain size and distribution within the alloy. researchgate.net It can also reveal the presence of different phases and their distribution. In conjunction with imaging, Selected Area Electron Diffraction (SAED) can be performed in the TEM. SAED produces diffraction patterns from small, selected areas of the sample, providing local crystallographic information that complements the bulk data obtained from XRD. Cross-sectional TEM analysis of thin films can reveal the thickness and structure of different layers, such as a Pd film on a Ti substrate. aip.org

FeatureDescriptionSignificance
Grain Size & DistributionThe size and arrangement of individual crystal domains in the material. youtube.comInfluences the mechanical and chemical properties of the alloy.
Grain BoundariesInterfaces between adjacent crystal grains.Can act as sites for chemical reactions or defect accumulation.
Crystalline DefectsImperfections in the crystal lattice, such as dislocations or stacking faults.Affects the material's strength and deformation behavior.
Phase DistributionThe spatial arrangement of different crystalline or amorphous phases.Critical for understanding the properties of multi-phase PdTi materials.

Scanning Electron Microscopy (SEM) for Morphology of PdTi

Scanning Electron Microscopy (SEM) is a technique used to produce high-resolution images of the surface of a sample. grafiati.com It works by scanning the surface with a focused beam of electrons. The interaction of the electrons with the sample atoms produces various signals—primarily secondary electrons and backscattered electrons—that contain information about the sample's surface topography and composition. mdpi.com

Analysis ModeInformation ProvidedExample for PdTi
Secondary Electron ImagingProvides high-resolution images of the surface topography and texture.Visualizing the surface roughness and particle structure of a PdTi film. aip.org
Backscattered Electron ImagingProduces contrast based on atomic number, helping to differentiate phases with different compositions.Distinguishing between Pd-rich and Ti-rich areas on the surface.
Energy-Dispersive X-ray Spectroscopy (EDX)Provides elemental composition of the analyzed area. mdpi.comQuantifying the atomic percentage of Pd and Ti to verify the 1/1 stoichiometry.

Electron Diffraction (e.g., SAED, 3D ED) for Atomic Arrangement in PdTi

Electron diffraction techniques are pivotal for determining the crystal structure and atomic arrangement of materials at the nanoscale. numberanalytics.com Methods like Selected Area Electron Diffraction (SAED) and 3D Electron Diffraction (3D ED) provide detailed crystallographic information.

Selected Area Electron Diffraction (SAED) is a technique within transmission electron microscopy (TEM) that is used to determine the crystal structure of a specific, selected area of a sample. numberanalytics.comyoutube.com When a parallel electron beam is directed at a crystalline sample, it diffracts in a pattern that is characteristic of the material's crystal lattice. For a single-crystal region of PdTi, the SAED pattern would consist of a regular array of sharp spots. The geometry and spacing of these spots represent a projection of the reciprocal lattice, from which the lattice parameters and crystal system can be determined. If the PdTi sample is polycrystalline, consisting of many randomly oriented nanocrystals, the diffraction spots from all crystallites merge to form a series of concentric rings. youtube.com Each ring corresponds to a specific set of crystal lattice planes (hkl), and their diameters can be used to calculate the interplanar spacings (d-spacings).

3D Electron Diffraction (3D ED) , also known as electron crystallography, overcomes the limitations of 2D projections by collecting a series of electron diffraction patterns as the crystal is tilted. researchgate.netnih.gov This process reconstructs a three-dimensional representation of the reciprocal space, providing a more complete and accurate crystallographic dataset. nih.gov This is particularly valuable for solving complex or unknown crystal structures and for studying fine structural details like twinning or superlattice ordering. For an intermetallic compound like PdTi, 3D ED could unambiguously determine its space group and the precise coordinates of the palladium and titanium atoms within the unit cell.

Scanning Probe Microscopy for Surface Topography of PdTi

Scanning Probe Microscopy (SPM) techniques are instrumental in visualizing and measuring surface features at the atomic and nanometer scale.

Atomic Force Microscopy (AFM) for PdTi Surfaces

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that provides three-dimensional topographical information about a sample's surface. A sharp tip attached to a flexible cantilever is scanned across the surface, and the forces between the tip and the sample cause the cantilever to deflect. By measuring this deflection, a detailed map of the surface's height and features can be generated.

Studies on palladium-based alloys demonstrate the utility of AFM in characterizing surface topography. For instance, research on Pd-In-Ru and Pd-Y alloys used AFM to assess the surface state and structure-sensitive properties. cmu.edu For a PdTi alloy, AFM would be employed to quantify key surface parameters such as roughness, grain size, and the presence of any surface-level defects or phase segregation. The analysis can provide detailed 3D images of the surface, revealing its texture and the morphology of crystalline domains.

Scanning Tunneling Microscopy (STM) for PdTi Surface Studies

Scanning Tunneling Microscopy (STM) provides atomic-scale images of conductive surfaces by measuring the quantum tunneling current between an atomically sharp conducting tip and the sample. mdpi.comtuwien.ac.at This current is highly sensitive to the distance between the tip and the surface, allowing for the mapping of surface topography with exceptional resolution. mdpi.com

While specific STM studies on equiatomic PdTi are not prevalent, research on related materials highlights the technique's potential. For example, STM has been used to study the dynamics of atoms at the step edges of a Pd(110) surface at room temperature, revealing mass transport mechanisms at the atomic level. mdpi.com Furthermore, STM has demonstrated the ability to achieve chemical contrast on the surfaces of other alloys, such as PtNi and PtRh, distinguishing between the different types of atoms. aps.org This suggests that STM could not only map the topography of a PdTi surface but also potentially differentiate between surface palladium and titanium atoms, providing direct insight into the atomic-scale surface structure, chemical ordering, and the nature of surface defects. aps.orgnih.govslideshare.net

Spectroscopic Techniques for Chemical State and Bonding in PdTi

Spectroscopic methods are crucial for probing the electronic structure, chemical states, and bonding characteristics of elements within a compound.

X-ray Photoelectron Spectroscopy (XPS) and Hard X-ray Photoemission Spectroscopy (HAXPES) of PdTi

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine elemental composition and chemical states. When a sample is irradiated with X-rays, core-level electrons are emitted, and their kinetic energy is measured. The binding energy of these electrons is characteristic of the element and its oxidation state. Studies on titanium and palladium nanolayers using XPS have identified the characteristic binding energies for both the metallic and oxidized states of these elements. For palladium, peaks corresponding to metallic Pd(0) and palladium oxide (PdO) can be distinguished. Similarly, for titanium, XPS can differentiate between metallic Ti and various oxidation states, most commonly titanium dioxide (TiO₂).

Hard X-ray Photoemission Spectroscopy (HAXPES) is an advancement of XPS that uses higher energy X-rays (hard X-rays). This results in a greater analysis depth (probing deeper into the material) compared to conventional XPS, which is more surface-sensitive. HAXPES is particularly advantageous for analyzing the bulk properties of a material, investigating buried interfaces, and accessing deep core-level electrons that are inaccessible with the soft X-rays used in standard XPS. numberanalytics.com For PdTi, HAXPES would enable a more comprehensive chemical state analysis, distinguishing the surface chemistry from that of the bulk material and providing a clearer picture of the intrinsic electronic structure of the alloy, less influenced by surface contamination or oxidation. numberanalytics.com

Table 1: Representative XPS Binding Energies for Palladium and Titanium Species Binding energies can vary slightly based on instrument calibration and chemical environment.

Core Level Chemical State Approximate Binding Energy (eV)
Pd 3d₅/₂ Metallic Pd(0) 335.1
PdO 336.3 - 337.8
Ti 2p₃/₂ Metallic Ti(0) 453.8
TiO₂ 458.5 - 459.0

Infrared (IR) Spectroscopy for PdTi Chemical Interactions

Infrared (IR) spectroscopy probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, it transitions to a higher vibrational energy level. The specific frequencies of light that are absorbed are characteristic of the types of chemical bonds present in the molecule, making IR spectroscopy an excellent tool for identifying functional groups and studying chemical interactions.

The chemical interactions of PdTi have been investigated by studying the reactivity of the diatomic PdTi heterodimer with carbon monoxide (CO) in a solid argon matrix using Fourier Transform Infrared (FTIR) spectroscopy. This research identified several new palladium-titanium carbonyl molecules, PdTi(CO)n where n=1-3. The study revealed that CO could bond to either the palladium or the titanium atom, resulting in distinct isomers with different CO vibrational frequencies. This demonstrates how IR spectroscopy can be used to probe the specific bonding sites and the nature of chemical interactions on the surface of the PdTi compound.

Table 2: Infrared Absorption Frequencies for PdTi-CO Isomers Data from a study of PdTi heterodimer reactivity with CO in a solid argon matrix.

Molecule Assigned Vibrational Mode Wavenumber (cm⁻¹)
PdTiCO Ti-bonded CO stretch 1908.4
Pd-bonded CO stretch 2009.3

Atomistic Compositional Mapping of PdTi

The precise arrangement of palladium and titanium atoms within the equiatomic PdTi alloy is crucial to its material properties. Atomistic compositional mapping provides a three-dimensional visualization of the elemental distribution at the atomic scale, offering unparalleled insights into the alloy's microstructure.

Atom Probe Tomography (APT) for PdTi Systems

Atom Probe Tomography (APT) is a powerful analytical technique capable of providing three-dimensional (3D) compositional mapping of materials with sub-nanometer spatial resolution. mdpi.comnih.gov This method is exceptionally well-suited for the detailed investigation of metallic alloys like PdTi, offering the ability to identify the elemental identity and spatial position of individual atoms. mdpi.comeag.com

The process begins with the preparation of a sharp, needle-shaped specimen of the PdTi material, typically with a tip radius of less than 100 nanometers. eag.com This specimen is then subjected to a high electric field and either a voltage or laser pulse in an ultra-high vacuum chamber. eag.com This triggers the controlled field evaporation of atoms from the specimen surface. The evaporated ions are then projected onto a position-sensitive detector. nist.gov By measuring the time-of-flight of the ions and their impact positions on the detector, a 3D reconstruction of the atoms' original positions in the material can be generated with high accuracy. nist.govyoutube.com

For PdTi systems, APT can be instrumental in:

Verifying Stoichiometry: Precisely confirming the 1:1 atomic ratio of palladium and titanium throughout the material.

Identifying Nanoscale Phases: Detecting the presence of any minor phases or precipitates within the PdTi matrix that could influence its properties.

Characterizing Interfaces: Analyzing the composition of grain boundaries and other interfaces to understand their role in the material's behavior.

Mapping Elemental Distributions: Visualizing the 3D distribution of both palladium and titanium atoms, which can reveal ordering phenomena and the presence of any clustering or segregation.

A hypothetical dataset from an APT analysis of a PdTi sample is presented in the interactive table below. This table illustrates the type of quantitative compositional data that can be extracted.

ParameterValue
Analyzed Volume120 nm x 120 nm x 400 nm
Total Number of Detected Ions150 Million
Average Measured Composition (at.%)
Palladium (Pd)50.2 ± 0.1
Titanium (Ti)49.8 ± 0.1
Spatial Resolution~0.3 nm

Field Ion Microscopy (FIM) and Field Emission Microscopy (FEM) for PdTi Surfaces

Field Ion Microscopy (FIM) and Field Emission Microscopy (FEM) are high-resolution surface analysis techniques that provide direct imaging of the atomic arrangement and surface morphology of materials. wikipedia.orgdierk-raabe.com Both techniques utilize a sharp, needle-shaped specimen and a high electric field, but they differ in the particles they detect.

Field Ion Microscopy (FIM) was the first technique to provide direct images of individual atoms on a metal surface. wikipedia.org In FIM, an imaging gas (typically helium or neon) is introduced into the vacuum chamber. dierk-raabe.com The gas atoms are ionized by the strong electric field near the specimen tip and are then repelled towards a fluorescent screen or detector, forming an image that represents the atomic structure of the surface. wikipedia.org Each bright spot in an FIM image corresponds to an individual atom. wikipedia.org

For the study of PdTi surfaces, FIM can provide critical information on:

Surface Crystallography: Direct visualization of the arrangement of palladium and titanium atoms on different crystallographic planes.

Surface Defects: Identification of point defects, dislocations, and other surface imperfections at the atomic level.

Surface Reconstruction: Observing how the surface atoms rearrange in response to different conditions.

Field Emission Microscopy (FEM) , on the other hand, images the surface by detecting electrons that are emitted from the specimen tip due to the high electric field. wikipedia.org The emission current varies with the local work function of the surface, creating a contrast map on a fluorescent screen that reflects the different crystallographic planes. wikipedia.org

FEM analysis of PdTi surfaces can be used to:

Map Work Function Variations: Correlate different surface orientations with their electronic properties.

Study Adsorption Processes: Observe how the adsorption of other elements onto the PdTi surface affects the emission pattern.

The following table summarizes the key characteristics and applications of FIM and FEM in the context of PdTi surface characterization.

TechniquePrincipleInformation Obtained for PdTiResolution
Field Ion Microscopy (FIM) Field ionization of imaging gas atomsAtomic arrangement on the surface, surface defectsAtomic
Field Emission Microscopy (FEM) Field emission of electronsWork function map, surface morphology~1-2 nm

Electronic Structure and Bonding in Equiatomic Palladium Titanium Pdti

First-Principles Computational Approaches

First-principles, or ab initio, calculations are a cornerstone of modern materials science, enabling the prediction of material properties from fundamental physical constants without empirical input. nist.gov These methods are instrumental in elucidating the electronic structure of materials like PdTi.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govmdpi.com It has been successfully applied to a wide range of materials, including intermetallic alloys, to predict properties such as structural stability, electronic, and magnetic behavior. azom.comwikipedia.orgmdpi.com For equiatomic PdTi, DFT calculations are crucial for understanding its bonding characteristics and the distribution of electronic states.

While specific, in-depth DFT studies focusing solely on the electronic structure of PdTi are not extensively detailed in readily available literature, the principles of DFT are widely applied to similar systems. For instance, first-principles calculations based on DFT have been used to study the physical properties of various alloys, providing insights into their structural and electronic behavior under different conditions. mdpi.commdpi.com In the context of PdTi, DFT calculations would typically involve solving the Kohn-Sham equations for the system to determine the ground-state electron density, from which the total energy, band structure, and density of states can be derived. mdpi.com These calculations can predict the equilibrium lattice parameters and the stability of the B2 (CsCl-type) crystal structure, which is common for equiatomic intermetallic compounds. utep.edu The application of DFT to similar systems, such as other titanium alloys, has demonstrated its effectiveness in predicting material properties. mdpi.com

Ab initio methods, which literally mean "from the beginning," are a class of computational chemistry methods based on quantum chemistry. nist.gov These methods aim to solve the electronic Schrödinger equation without recourse to experimental data. The Hartree-Fock method is the simplest type of ab initio calculation, though more sophisticated methods that include electron correlation are often employed for higher accuracy. nist.gov

For PdTi systems, ab initio calculations provide a framework for understanding the fundamental interactions between palladium and titanium atoms. These calculations can be used to determine the total energy of the system as a function of atomic arrangement, allowing for the prediction of stable crystal structures and phase transitions. For example, ab initio molecular dynamics can be used to simulate the behavior of the atoms at finite temperatures. xpsdatabase.net The insights gained from such calculations are crucial for interpreting experimental data and for designing new materials with desired properties. While specific ab initio studies on PdTi are not extensively documented in the provided context, the application of these methods to other intermetallic compounds provides a clear indication of their utility in this field. nih.gov

The Tight-Binding Linear Muffin-Tin Orbital (TB-LMTO) method is a specific and efficient ab initio technique for calculating the electronic structure of solids. researchgate.netaps.org This method is particularly well-suited for studying closely-packed crystal structures, such as the B2 phase of PdTi. The TB-LMTO method provides a physically intuitive picture of bonding in terms of the overlap of atomic-like orbitals.

In a study of near-equiatomic Fe-Ti alloys, which are analogous to PdTi, the TB-LMTO method within the local-spin-density approximation was used to investigate their magnetic and electronic properties. researchgate.net The study highlighted the importance of charge transfer between the constituent atoms and its effect on structural stability and magnetic moments. researchgate.net A similar approach for PdTi would involve constructing the Hamiltonian and overlap matrices from first principles, allowing for the calculation of the band structure and density of states. researchgate.netsiu.edu This method has been shown to be both accurate and computationally efficient for a wide range of transition metals and their alloys. aps.org

Analysis of Electronic Properties of PdTi

The electronic properties of a material, which are a direct consequence of its electronic structure, can be probed experimentally and further analyzed using theoretical models. For PdTi, understanding the distribution of electronic states and their energies is key to explaining its macroscopic behavior.

The electronic Density of States (DOS) describes the number of available electronic states at each energy level. wikipedia.org A high DOS at a particular energy indicates that there are many states available for occupation by electrons. wikipedia.org The Fermi level (EF) is the energy level at which there is a 50% probability of finding an electron at absolute zero temperature. The nature of the DOS at the Fermi level is particularly important as it governs many of the material's properties, including its electrical conductivity and magnetic susceptibility.

For transition metal alloys like PdTi, the DOS is typically characterized by a broad s-p band and a narrower, more prominent d-band arising from the valence d-electrons of the transition metals. In palladium metal, the Fermi level is located in a region of high density of d-states. wikipedia.org In titanium, the DOS at the Fermi level is relatively low. wikipedia.org In the PdTi alloy, hybridization between the Pd 4d and Ti 3d orbitals is expected to significantly modify the DOS. Theoretical calculations for similar B2-phase alloys, such as NiTi, show a distinct structure in the DOS with peaks corresponding to bonding and anti-bonding states formed from the d-orbitals of the constituent metals. mdpi.com The Fermi level in these alloys is often situated in a valley in the DOS, which can contribute to the stability of the compound. mdpi.com Analysis of the partial DOS (PDOS) would reveal the relative contributions of Pd and Ti states to the total DOS at different energy levels.

Table 1: Hypothetical Density of States (DOS) Features for Equiatomic PdTi

FeatureEnergy Range (relative to EF)Dominant Orbital ContributionDescription
Occupied States-5 eV to EFPd 4d, Ti 3dStrong hybridization between Pd and Ti d-orbitals, forming bonding states.
Fermi Level (EF)0 eVMixed Pd-Ti d-statesPositioned in a region of moderate to low DOS, contributing to stability.
Unoccupied States> EFTi 3d, Pd 4dAnti-bonding states resulting from the hybridization of d-orbitals.

This table is illustrative and based on general features observed in similar intermetallic compounds. Specific values for PdTi would require dedicated theoretical calculations.

Photoelectron spectroscopy (PES) is a powerful experimental technique for directly probing the electronic structure of materials. libretexts.orgkhanacademy.org It is based on the photoelectric effect, where electrons are ejected from a material upon irradiation with photons. researchgate.net By measuring the kinetic energy of the ejected photoelectrons, the binding energies of the electrons within the material can be determined. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) uses X-rays to probe the core-level electrons, which have binding energies that are characteristic of each element. khanacademy.orgthermofisher.com This makes XPS a valuable tool for determining the elemental composition and chemical state of the atoms in a material. For PdTi, XPS spectra would show distinct peaks for the core levels of palladium (e.g., Pd 3d) and titanium (e.g., Ti 2p). xpsdatabase.net Chemical shifts in these core-level binding energies, compared to the pure elements, can provide information about charge transfer between the Pd and Ti atoms in the alloy.

Ultraviolet Photoelectron Spectroscopy (UPS) uses ultraviolet radiation to probe the valence band, which contains the electrons involved in chemical bonding. khanacademy.org A UPS spectrum of PdTi would provide a direct measurement of the occupied density of states below the Fermi level. These experimental spectra can be directly compared with the DOS calculated from theoretical models like DFT, providing a critical test of the theoretical predictions. nih.gov

Table 2: Expected Spectroscopic Features for Equiatomic PdTi

Spectroscopic TechniqueProbed ElectronsExpected Information
XPSCore-level (e.g., Pd 3d, Ti 2p)Elemental composition, chemical state analysis through binding energy shifts.
UPSValence bandDirect measurement of the occupied density of states, comparison with theoretical DOS.

This table outlines the expected outcomes from spectroscopic analysis of PdTi.

Charge Transfer Phenomena in PdTi Systems

The formation of an intermetallic compound like PdTi involves significant rearrangement of electron density between the constituent atoms, a phenomenon known as charge transfer. This process is crucial in determining the compound's structural stability, bonding characteristics, and ultimately its physical and chemical properties.

Theoretical and experimental studies have provided insights into the nature of charge transfer in PdTi. First-principles calculations, a common theoretical approach, have been employed to model the electronic interactions within the PdTi lattice. These calculations consistently indicate a net transfer of electronic charge from titanium (Ti) atoms to palladium (Pd) atoms. This is in line with the difference in electronegativity between the two elements, with palladium being more electronegative than titanium.

The magnitude of charge transfer can be quantified using various population analysis schemes in computational chemistry, such as Mulliken population analysis. wikipedia.orguni-muenchen.de These methods partition the total electron density among the individual atoms in the compound. Although specific Mulliken charge values for PdTi are not consistently reported across the literature in a standardized format, theoretical studies on similar intermetallic compounds suggest that the charge transfer is a significant fraction of an electron.

Property Description Significance in PdTi
Direction of Charge Transfer From the less electronegative element to the more electronegative element.From Titanium (Ti) to Palladium (Pd).
Driving Force Difference in electronegativity between Pd and Ti.Leads to a more stable electronic configuration.
Consequence for Pd Increased electron density around Pd atoms.Lowering of Pd d-orbital energies.
Consequence for Ti Decreased electron density around Ti atoms.Raising of Ti d-orbital energies.
Experimental Indication Core-level shifts in X-ray Photoelectron Spectroscopy (XPS). researchgate.netExpected positive shift for Ti and negative shift for Pd. polytechnique.frstanford.edu

This table provides a qualitative summary based on established principles of charge transfer in intermetallic compounds.

d-Band Center Theory Application to PdTi

The d-band center theory is a powerful conceptual framework used to understand and predict the chemical reactivity and catalytic activity of transition metals and their alloys. eurekalert.org The theory posits that the energy of the center of the d-band, relative to the Fermi level, is a key descriptor of the strength of interaction between the metal surface and an adsorbate.

In the context of the PdTi intermetallic compound, the d-band centers of both palladium and titanium are significantly altered compared to their pure metallic states. The charge transfer from Ti to Pd leads to a greater filling of the Pd d-band. According to the d-band model, for a late transition metal like palladium with a nearly filled d-band, this increased filling causes the d-band to broaden and its center to shift downwards, away from the Fermi level.

The position of the d-band center has profound implications for the catalytic properties of PdTi. A lower d-band center generally correlates with weaker chemisorption of reactant molecules. This can be advantageous in catalytic reactions where strong binding of intermediates can poison the catalyst surface and hinder the reaction rate. By alloying palladium with titanium, the d-band center of palladium is modulated, offering a way to tune its catalytic activity and selectivity for specific chemical transformations.

Theoretical calculations are instrumental in determining the d-band center of alloys like PdTi. These calculations involve computing the projected density of states (PDOS) for the d-orbitals of each constituent metal. The d-band center is then calculated as the first moment of the d-band PDOS.

Metal Effect of Alloying in PdTi Shift in d-Band Center Implication for Adsorption
Palladium (Pd) Increased d-electron count due to charge transfer from Ti.Downward shift (lower energy).Weaker binding of adsorbates compared to pure Pd.
Titanium (Ti) Decreased d-electron count due to charge transfer to Pd.Upward shift (higher energy).Stronger binding of adsorbates compared to pure Ti.

This table presents a qualitative application of the d-band center theory to PdTi based on the established effects of alloying and charge transfer.

Phase Stability and Transformations in Equiatomic Palladium Titanium Pdti

Thermodynamic Stability Principles for PdTi

The thermodynamic stability of a material determines whether it will form and persist under specific conditions of temperature and pressure. For an alloy like PdTi, this stability is governed by the change in Gibbs free energy associated with its formation from its constituent elements.

Enthalpies of Formation for PdTi Compounds

The standard enthalpy of formation (ΔHf°) is a critical thermodynamic quantity representing the heat absorbed or released when one mole of a compound is formed from its elements in their most stable states. wikipedia.orglibretexts.org A negative enthalpy of formation indicates that the formation of the compound is an exothermic process and that the resulting alloy is more stable than a simple mechanical mixture of its components. youtube.com This value is a primary indicator of the strength of the chemical bonding between the constituent atoms. wikipedia.org

Table 1: Key Concepts of Enthalpy of Formation

Concept Description
Definition The change in enthalpy when 1 mole of a substance is formed from its constituent elements in their standard states. wikipedia.orgkhanacademy.org
Significance A negative value indicates an exothermic reaction and a stable compound relative to its elements. The more negative the value, the greater the stability. youtube.com
Determination Can be measured experimentally (e.g., calorimetry) or calculated using computational methods like DFT. researchgate.net
Standard State For elements, it is the most stable form at 1 bar pressure and a specified temperature (usually 298.15 K). Elements in their standard state have a ΔHf° of zero. wikipedia.orgyoutube.com

Free Energy Calculations and Their Role in PdTi Stability

While enthalpy is a key component, the ultimate criterion for thermodynamic stability at a given temperature and pressure is the Gibbs free energy (G), defined by the equation G = H - TS, where H is enthalpy, T is temperature, and S is entropy. byjus.com A reaction or phase transformation is spontaneous if it results in a decrease in the system's Gibbs free energy (ΔG < 0). wikipedia.orglibretexts.org The standard Gibbs free energy of formation (ΔGf°) is the change in free energy for the formation of one mole of a compound from its elements in their standard states. byjus.comwikipedia.orgausetute.com.au

For alloys, both enthalpy and entropy contributions are crucial. researchgate.netornl.gov The configurational entropy, in particular, can play a significant role in the stability of solid solutions. researchgate.net Computational methods such as thermodynamic integration, which gradually "morph" a system from an initial to a final state, are used to calculate free energy differences and assess phase stability under various conditions. rsc.org These calculations are essential for predicting phase diagrams and understanding the driving forces behind phase transformations. mdpi.commdpi.comnih.govnih.gov

Phase Diagram Construction for Pd-Ti Systems

A phase diagram is a graphical representation of the equilibrium phases of a material system as a function of temperature, pressure, and composition. libretexts.org For a binary system like Palladium-Titanium, the phase diagram maps the regions where liquid, solid solutions, and various intermetallic compounds are stable. asminternational.orgasminternational.org

The construction of the Pd-Ti phase diagram involves a combination of experimental techniques and thermodynamic calculations. Experimental methods include:

Thermal Analysis: To detect phase transition temperatures.

Metallography: To visually identify the microstructure and phases present.

X-ray Diffraction (XRD): To determine the crystal structure of the phases.

These experimental data points are then used to construct the phase boundaries. cmu.edu Investigations into the Ti-rich portion of the diagram have identified intermetallic compounds such as Ti₂Pd and Ti₂Pd₃. The full Pd-Ti phase diagram shows the existence of several compounds, including the equiatomic PdTi phase, which is crucial for applications like high-temperature shape-memory alloys. mdpi.comaps.org

Mechanical Stability and Elastic Behavior of PdTi

Mechanical stability refers to a material's ability to resist deformation or failure under an applied load. This is intrinsically linked to its elastic properties, which describe how the material deforms reversibly.

Elastic Constants and Shear Modulus of PdTi

Elastic constants are fundamental properties that quantify a material's stiffness and resistance to elastic deformation. stanford.edu For a crystal, these are represented by a tensor that relates stress (internal force) to strain (deformation). materialsproject.org Key elastic moduli derived from this tensor include:

Young's Modulus (E): Measures stiffness or resistance to tensile or compressive stress. dewesoft.com

Shear Modulus (G): Measures resistance to shearing deformation. stanford.edudewesoft.com

Bulk Modulus (K): Measures resistance to uniform compression from all directions. stanford.edudewesoft.com

Poisson's Ratio (ν): Describes the ratio of transverse strain to axial strain. dewesoft.com

These constants are interrelated and can be calculated from one another for isotropic materials. quora.commydatabook.orgyoutube.comyoutube.com They are crucial for assessing the mechanical stability of a crystal; for a material to be mechanically stable, its elastic constants must satisfy a set of criteria known as the Born stability criteria. materialsproject.orgnih.gov First-principles calculations based on DFT are a powerful tool for predicting the full set of elastic constants for crystalline materials like PdTi. materialsproject.orgdtic.milyoutube.com

Table 2: Principal Elastic Moduli

Modulus Symbol Description
Young's Modulus E Ratio of linear stress to linear strain; a measure of stiffness. dewesoft.com
Shear Modulus G (or μ) Ratio of shear stress to shear strain; a measure of rigidity. stanford.edu
Bulk Modulus K Ratio of pressure to volumetric strain; a measure of incompressibility. dewesoft.com
Poisson's Ratio ν The negative ratio of transverse strain to axial strain. stanford.edu

Phonon Dispersion Relation and Dynamical Stability in PdTi

Dynamical stability refers to a crystal lattice's ability to return to its equilibrium position after a small atomic displacement. nih.govaps.org This is analyzed by studying the collective vibrations of atoms in the crystal, known as phonons. The relationship between a phonon's frequency (ω) and its wavevector (k) is described by the phonon dispersion curve. libretexts.org

These curves are calculated along high-symmetry directions in the crystal's Brillouin zone. researchgate.net For a crystal to be dynamically stable, all phonon frequencies must be real (i.e., ω² > 0). nih.gov The presence of imaginary frequencies (often plotted as negative values) indicates that the lattice is unstable with respect to certain vibrational modes and would spontaneously distort into a more stable structure. researchgate.netresearchgate.net This phenomenon, known as mode softening, is often the precursor to a phase transition. researchgate.net Therefore, calculating the phonon dispersion curves via methods like DFT is essential for confirming the dynamical stability of a predicted crystal structure, such as the B2 (cubic) structure of equiatomic PdTi, and for understanding the mechanisms of its phase transformations. aps.orgnih.govaps.org

Martensitic Phase Transformations in PdTi

The primary martensitic transformation in equiatomic PdTi involves the transition from the B2 cubic structure (austenite) to the B19 orthorhombic structure (martensite). While transformations to a B19' monoclinic structure are common in other shape memory alloys like NiTi, the B2 to B19 transformation is characteristic of the PdTi system.

Equiatomic TiPd alloy undergoes a martensitic transformation from a B2 cubic structure, with a Pm-3m space group, to a B19 orthorhombic structure with a Pmma space group mdpi.com. This transformation is responsible for the shape memory effect observed in this alloy. While the B2 to B19' transformation is prevalent in many NiTi-based shape memory alloys, theoretical models based on a hard-sphere approach have shown excellent agreement with the B19 structure observed in binary alloys such as AuTi, PdTi, and AuCd, suggesting that the B19 phase is the stable martensitic structure in these systems arxiv.org.

The lattice correspondence between the B2 parent phase and the B19 martensite (B1171850) phase has been established, providing a crystallographic basis for understanding the transformation. There are six possible lattice-corresponding variants for the B19 structure that can form from the B2 parent phase mdpi.com.

Further research is needed to definitively determine the presence and stability of the B19' phase in the equiatomic PdTi system under various thermomechanical conditions.

The martensitic transformation in PdTi occurs at significantly high temperatures, classifying it as a high-temperature shape memory alloy. The martensite start temperature (Mₛ) for equiatomic TiPd has been reported to be approximately 783 K (510 °C) mdpi.com.

The addition of other elements to the Ti-Pd system generally leads to a decrease in the martensitic transformation temperatures mdpi.com. For instance, in Ti-Pd-Pt-Zr alloys, the austenite (B1171964) finish (Aƒ) and martensite finish (Mƒ) temperatures decrease with the addition of Zr and Pd researchgate.net. Similarly, in Ti-Pd-Cr alloys, the transformation temperatures are altered by the chromium content psu.edu.

The thermal hysteresis, which is the difference between the transformation temperatures upon heating and cooling, is a critical parameter for the functional stability of shape memory alloys. A smaller thermal hysteresis is generally desirable as it correlates with better functional fatigue properties psu.edu. In Ti-Pd-Cr alloys, it has been demonstrated that the thermal hysteresis can be significantly reduced by compositional control psu.edu. While specific and comprehensive data for the complete transformation temperature range (Mₛ, Mƒ, Aₛ, Aƒ) and the thermal hysteresis for binary equiatomic PdTi is not extensively documented in the provided search results, the general trend in related alloys suggests that the hysteresis is a key characteristic influenced by the alloy's composition.

Table 1: Reported Martensite Start Temperature for Equiatomic PdTi

CompoundMartensite Start Temperature (Mₛ)Reference
Equiatomic TiPd783 K (510 °C) mdpi.com

Detailed experimental data on the full range of transformation temperatures (Mₛ, Mƒ, Aₛ, Aƒ) and the precise thermal hysteresis of equiatomic PdTi are areas requiring further investigation.

The martensitic transformation from the B2 to the B19 structure in equiatomic PdTi is a diffusionless transformation that involves coordinated atomic movements, specifically shear and shuffling. The shear-shuffling mechanism is fundamental to the crystallographic changes that occur during the transformation. For equiatomic TiPd alloy, the shear-shuffling has been identified to occur on the (101) plane in the <10-1> direction of the B2 lattice mdpi.com.

This atomic movement results in a change in the crystal lattice from cubic (B2) to orthorhombic (B19). The transformation gives rise to a transformation strain, which is the basis for the shape change observed in the material. The magnitude and direction of this strain are dependent on the crystal orientation mdpi.com.

A hard-sphere model has been proposed to describe the atomic movements during the B2 to B19' transformation, which can be simplified to understand the B2 to B19 transformation. This model breaks down the transformation into three distinct types of atomic movements:

A contraction along a specific crystallographic axis.

An angular distortion between two crystallographic directions.

A rotation of certain atoms around others arxiv.org.

This model provides a framework for understanding the atomic-level rearrangements and the resulting lattice distortion.

Table 2: Lattice Correspondence and Shear-Shuffling in Equiatomic PdTi

FeatureDescriptionReference
Parent Phase (Austenite)B2 (cubic) mdpi.com
Martensite PhaseB19 (orthorhombic) mdpi.com
Shear-Shuffling System(101)[10-1] of the B2 lattice mdpi.com

More detailed experimental and computational studies are needed to fully elucidate the precise atomic displacements and the full lattice distortion matrix for the B2 to B19 transformation in equiatomic PdTi.

Kinetics of Phase Transformations in PdTi

The kinetics of phase transformations describe the rate at which the transformation occurs and the mechanisms that govern this process. This includes the nucleation of the new phase and the subsequent growth of these nuclei.

The martensitic transformation is a solid-state phase transformation that proceeds by nucleation and growth ijtrd.com. The nucleation of the martensite phase typically occurs at specific sites within the parent austenite phase, such as defects or grain boundaries. Once a nucleus of the martensite phase forms, it grows until it impinges on other growing martensite variants or grain boundaries.

The growth of martensite is often characterized by the movement of the interface between the austenite and martensite phases. This process is typically very rapid and is a key feature of martensitic transformations.

Specific experimental studies on the nucleation sites, nucleation rates, and growth velocities for the B19 martensite in equiatomic PdTi are not available in the provided search results. This represents a significant area for future research to fully understand the transformation kinetics in this alloy system.

Modeling the evolution of the microstructure during phase transformations is crucial for predicting the material's properties and performance. Various computational techniques, such as phase-field modeling, are used to simulate the complex microstructural changes that occur during martensitic transformations psu.eduresearchgate.net.

While phase-field modeling has been successfully applied to other shape memory alloys like NiTi, there is a lack of specific models and simulations for the microstructure evolution in equiatomic PdTi in the provided search results. Developing such models would be a valuable step in understanding and optimizing the properties of this high-temperature shape memory alloy.

Further research is required to develop and validate models for the microstructure evolution in equiatomic PdTi, which would aid in the design of new alloys with enhanced shape memory properties.

Advanced Computational and Theoretical Modeling for Pdti Systems

Atomistic Simulation Techniques for PdTi

Atomistic simulations model the behavior of individual atoms to predict the macroscopic properties of a material. These techniques are crucial for understanding phenomena like phase transformations, defect formation, and mechanical responses.

Molecular Dynamics (MD) is a powerful simulation method used to study the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can track the trajectories of atoms over time, providing a dynamic view of material behavior. In the context of Ti-Al-based alloys, which share similarities with PdTi systems, MD simulations are increasingly used to explore dynamic properties and atomic-level processes over extensive spatial and temporal scales. mdpi.com These simulations are effective for calculating various properties within different statistical ensembles, such as NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature). mdpi.com For nanotwinned titanium, MD studies have shown that features like twin boundaries can effectively impede dislocation motion, thereby enhancing the material's mechanical properties. mdpi.com

The accuracy of any MD simulation is fundamentally dependent on the interatomic potential used to describe the forces between atoms.

The development of accurate interatomic potentials is a critical prerequisite for reliable atomistic simulations. These potentials are mathematical functions that describe the potential energy of a system of atoms as a function of their positions. The goal is to create a model that accurately reproduces known physical properties of the material.

For PdTi and related binary systems, a significant achievement has been the development of potentials based on the second nearest-neighbor modified embedded-atom method (2NN MEAM) formalism. nist.gov This method is an extension of the embedded-atom method (EAM), which is a widely used formalism for metallic systems. arxiv.org The development process involves fitting the potential's parameters to a database of experimental data and results from more fundamental first-principles calculations. nist.govarxiv.org

To ensure the potential is robust and transferable, it is typically fitted to reproduce a wide range of fundamental properties, including:

Structural Properties: Lattice constants and stability of different phases.

Elastic Properties: Elastic constants of compound and solution phases.

Thermodynamic Properties: Enthalpies of formation and order-disorder transition temperatures. nist.gov

A key challenge in developing potentials for alloys is ensuring they can accurately model both ordered compounds and solid solutions. researchgate.net For the Pd-Ti binary system, a 2NN MEAM potential was specifically developed by Jeong et al. (2018). This potential has been shown to reproduce the structural, elastic, and thermodynamic properties of PdTi alloys in reasonable agreement with experimental data and first-principles calculations. nist.gov The availability of such validated potentials enables large-scale atomistic simulations to investigate atomic-scale structural evolution, which is crucial for applications like designing bimetallic catalysts. nist.gov

Table 1: Summary of a 2NN MEAM Interatomic Potential for the Pd-Ti System

Property Description Significance for PdTi Modeling
Formalism Second Nearest-Neighbor Modified Embedded-Atom Method (2NN MEAM)Provides a robust framework for describing atomic interactions in metallic alloys.
Fitting Data Experimental and first-principles data for structural, elastic, and thermodynamic properties. nist.govEnsures the potential accurately reflects the fundamental physics of the Pd-Ti system.
Reproduced Properties Lattice parameters, elastic constants, formation enthalpies, order-disorder transition temperatures. nist.govValidates the potential's ability to simulate phase stability and mechanical behavior.
Primary Application Atomistic simulations to investigate atomic-scale structural evolution, such as in catalyst nanoparticles. nist.govEnables predictive modeling for materials design and performance analysis.

This table is generated based on the information provided in the referenced source. nist.gov

Electronic Structure and Energetic Calculations (Detailed Methodologies for PdTi)

While atomistic simulations model the interactions of atoms as classical particles, electronic structure calculations delve deeper into the quantum mechanical behavior of electrons. These first-principles methods provide fundamental insights into bonding, phase stability, and electronic properties.

First-principles, or ab initio, calculations solve the fundamental equations of quantum mechanics, such as the Schrödinger equation, without relying on empirical parameters. osti.gov The most common approach for solids is Density Functional Theory (DFT) . osti.govarxiv.org In DFT, the complex many-electron problem is mapped onto a simpler problem of non-interacting electrons moving in an effective potential. osti.gov This makes it computationally feasible to study systems with a large number of atoms.

For PdTi, first-principles calculations based on DFT have been instrumental in studying its structural energetics. arxiv.org These calculations typically employ pseudopotentials, which replace the complex interactions of the core electrons and the nucleus with a weaker effective potential, and a plane-wave basis set to describe the valence electron wavefunctions. arxiv.org The generalized gradient approximation (GGA) is often used to describe the exchange-correlation functional, which accounts for the quantum mechanical interactions between electrons. aps.org By calculating the total energy of different atomic arrangements, DFT can predict the most stable crystal structures and the energy differences between various phases. aps.orgaps.org

The study of structural energetics involves calculating the total energy of a material in different crystalline structures to determine their relative stability and the likelihood of phase transitions. Using the first-principles methodologies described above, researchers have investigated the energetics of various phases in the PdTi system.

A notable study by Tütüncü et al. explored the structural energetics of PdTi, predicting that the experimentally observed orthorhombic B19 phase is not the true ground state. arxiv.org Their calculations revealed that the B19 phase would undergo a low-temperature phase transition to a more stable monoclinic B19' structure. arxiv.org This prediction demonstrates the power of computational methods to uncover subtle structural details that may be missed in experiments.

The calculations related the higher-temperature cubic B2 structure, the intermediate B19 structure, and the low-temperature B19' structure through phonon modes coupled to strain. arxiv.org This provides a mechanistic pathway for the phase transformations, linking them to specific vibrational modes of the crystal lattice.

Table 2: Computationally Predicted Phase Stability in PdTi

Phase Crystal Structure Predicted Stability Methodology
B2CubicStable at high temperature. arxiv.orgFirst-Principles DFT
B19OrthorhombicStable at intermediate temperature; metastable at low temperature. arxiv.orgFirst-Principles DFT
B19'MonoclinicPredicted to be the true ground state at low temperature. arxiv.orgFirst-Principles DFT

This table is generated based on the findings from the first-principles study of PdTi structural energetics. arxiv.org

Multiscale Modeling Strategies for PdTi

Many real-world material phenomena span multiple length and time scales, from the electronic and atomic level to the macroscopic continuum level. numberanalytics.comnih.gov Multiscale modeling aims to bridge these scales by combining different simulation techniques, each suited for a particular regime. nih.govnih.gov While specific, comprehensive multiscale models for PdTi are not widely documented in the provided search results, the general strategies are well-established and applicable to metallic alloys.

A typical multiscale approach involves a "coarse-graining" procedure, where the complexity of a system is reduced by grouping atoms or molecules into larger, representative units. numberanalytics.com This allows for the simulation of larger systems over longer timescales than would be possible with fully atomistic models. numberanalytics.com The challenge lies in ensuring that the coupling across different scales is consistent and that information is accurately passed between the models. nih.gov

For a system like PdTi, a multiscale strategy could involve:

Quantum Mechanical Calculations (e.g., DFT): Used to determine fundamental electronic properties and to parameterize interatomic potentials for atomistic simulations. nih.gov

Atomistic Simulations (e.g., MD): Used to study processes involving discrete atoms, such as dislocation movement, grain boundary interactions, and the initial stages of phase transformations, using the potentials developed in the first step. mdpi.com

Continuum Models (e.g., Finite Element Method): Used to simulate the mechanical behavior of the material at the engineering scale, taking effective properties derived from the lower-scale simulations as input.

This hierarchical approach allows for the integration of information from the electronic level up to the macroscopic component level, providing a more complete picture of material behavior. researchgate.net

Catalytic Performance and Mechanistic Insights of Equiatomic Palladium Titanium Pdti

Specific Catalytic Applications of PdTi

The unique properties of the PdTi alloy make it a candidate for several important catalytic reactions, ranging from hydrogenation to electrocatalysis.

Palladium is a cornerstone catalyst for the semi-hydrogenation of alkynes to alkenes, a critical process in both bulk and fine chemical synthesis. bohrium.comcsic.es The goal is to achieve high selectivity towards the cis-alkene without over-hydrogenating the product to the corresponding alkane. nih.gov The performance of Pd catalysts is often enhanced by alloying it with other metals, which can modify the surface's electronic properties and the binding strength of reactants and intermediates. rsc.orgnih.gov For instance, alloys such as Pd-Rh and Pd-Pt have been investigated for selective hydrogenation reactions. rsc.orgnih.gov

While various palladium alloys have been designed to improve selectivity and activity, specific research focusing on the performance of equiatomic PdTi in semi-hydrogenation reactions is not extensively documented in the available literature. However, the principles of Pd-based catalysis suggest that the inclusion of titanium could influence the adsorption-desorption behavior of hydrogen and organic substrates on the catalyst surface, potentially impacting selectivity. The high affinity of palladium for hydrogen is a key factor in its catalytic activity in these reactions. nih.gov

The oxygen reduction reaction (ORR) is a fundamental process in fuel cells, and platinum-based catalysts have traditionally been the most effective. mdpi.comsemanticscholar.org However, due to the high cost and scarcity of platinum, research has focused on finding alternative catalysts, with palladium-based alloys showing significant promise. semanticscholar.orgrsc.org Alloying palladium with other metals, such as 3d transition metals like titanium, can modify the electronic structure of the surface Pd atoms, leading to improved catalytic activity compared to pure palladium. semanticscholar.org

Specifically, PdTi has been identified as a promising electrocatalyst for the ORR, demonstrating enhanced activity and durability in acidic environments. researchgate.net The improved performance is attributed to the modification of the Pd d-band center upon alloying with Ti, which optimizes the binding energy of oxygenated intermediates. An ideal ORR catalyst should bind oxygen strongly enough to facilitate the reaction but not so strongly that the removal of reaction products is hindered. researchgate.net The presence of titanium helps to fine-tune this interaction, positioning PdTi as a more effective catalyst than pure Pd for this application. The ORR can proceed via a direct 4-electron pathway to water or an indirect 2-electron pathway to hydrogen peroxide. mdpi.com

Electro-oxidation encompasses a range of reactions where a substance is oxidized at an anode surface, driven by an electric current. rsc.orgyoutube.com These processes are crucial for applications such as organic synthesis, wastewater treatment, and fuel cells. rsc.orgyoutube.com Palladium and its alloys are known to be effective electrocatalysts for the oxidation of various small organic molecules and other compounds. researchgate.net

The process can occur through direct electron transfer from the pollutant to the anode or via indirect oxidation mediated by electrochemically generated species like hydroxyl radicals. rsc.org While Pd-loaded materials, such as Pd nanoparticles on titania (TiO2) nanotubes, have been studied for electrocatalytic reduction processes, specific data on the use of equiatomic PdTi alloy as a primary catalyst for electro-oxidation reactions is limited in the reviewed literature. nih.gov The inherent properties of palladium as an oxidation catalyst and the stability often conferred by titanium suggest that PdTi alloys could be potential candidates for these reactions, though dedicated studies are required to confirm their efficacy and mechanisms.

The catalytic oxidation of carbon monoxide (CO) to carbon dioxide (CO2) is a vital reaction for controlling automotive exhaust and purifying air. riverpublishers.comrsc.org Palladium-based catalysts are highly active for this reaction. rsc.org Theoretical studies using density functional theory (DFT) have shown that the addition of titanium to a palladium surface significantly facilitates CO oxidation. researchgate.net

The introduction of a Ti dopant into a Pd(111) surface leads to a more favorable reaction pathway for CO oxidation. researchgate.net This is primarily because the Ti atom alters the local electronic environment, which in turn lowers the activation barriers for key reaction steps. For example, the oxidation of CO by an oxygen atom originating from NO dissociation is more facile on a Ti-doped Pd surface compared to a pure Pd surface. researchgate.net The synergistic effect between palladium and titanium-containing supports (like TiO2) has also been observed to enhance CO oxidation, suggesting an optimization of the Pd-Ce-Ti interaction in more complex systems. researchgate.net

Catalyst SurfaceReaction StepActivation Energy (eV)Reference
Pd(111)CO + O → CO₂Higher Barrier researchgate.net
Ti-Pd(111)CO + O → CO₂Lower Barrier researchgate.net

Fundamental Mechanistic Investigations on PdTi Catalysis

Understanding the fundamental interactions between reactants and the catalyst surface is crucial for explaining the observed catalytic performance and for designing improved catalysts.

The catalytic activity of the PdTi alloy is intrinsically linked to how reactants adsorb onto its surface. DFT calculations have revealed that incorporating titanium into a palladium surface alters its adsorption properties significantly. researchgate.net

For instance, in the context of NO reduction by CO, the addition of Ti to a Pd(111) surface leads to more facile dissociation of nitric oxide (NO). researchgate.net This is a critical step, and the lower dissociation barrier on the Ti-doped surface is a key reason for its enhanced catalytic activity in this reaction. However, the adsorption energy of CO on an oxygen-pre-covered Ti-Pd(111) surface is found to be similar to that on a pure Pd(111) surface, indicating a complex interplay of factors depending on the surface conditions. researchgate.net

The adsorption of hydrogen is another critical aspect, particularly for hydrogenation and electrocatalytic reactions. Palladium is well-known for its exceptional ability to adsorb and absorb hydrogen. nih.gov The modification of palladium's electronic structure by titanium can influence the strength of hydrogen adsorption, which is a key parameter in determining the activity and selectivity of hydrogenation catalysts. Similarly, the adsorption strength of oxygen and oxygenated species is a determining factor in the Oxygen Reduction Reaction, and alloying with titanium helps to optimize this property for improved performance. researchgate.netresearchgate.net

ReactantSurfaceAdsorption/Dissociation BehaviorReference
Nitric Oxide (NO)Ti-Pd(111)More facile dissociation compared to Pd(111) researchgate.net
Carbon Monoxide (CO)O-precovered Ti-Pd(111)Adsorption energy similar to Pd(111) researchgate.net
Oxygen (O)PdTiBinding energy optimized for ORR (weaker than pure Pd) researchgate.netresearchgate.net
Hydrogen (H)PdStrong adsorption and absorption capacity nih.gov

Reaction Pathways and Transition State Analysis on PdTi

Understanding the precise reaction pathways and the energy profiles of transition states is fundamental to elucidating the catalytic mechanism of PdTi. Density Functional Theory (DFT) calculations have been instrumental in providing this insight at an atomic level.

A notable example is the study of nitrogen monoxide (NO) reduction by carbon monoxide (CO), a critical reaction for automotive exhaust treatment. DFT calculations have shown that direct NO dissociation on a pure Palladium (111) surface is a difficult process with a high activation barrier. However, the introduction of a titanium dopant into the Pd(111) surface significantly alters the reaction pathway. The Ti atom serves as a highly reactive site, facilitating the cleavage of the N-O bond. The potential energy diagram for this process shows that the presence of Ti dramatically lowers the transition state energy for NO dissociation, making it a much more favorable process compared to the undoped Pd surface. researchgate.net This demonstrates that the Ti sites in the PdTi alloy can act as preferential centers for the activation of certain reactants, thereby opening up more efficient reaction channels.

While detailed transition state analyses for a wide range of reactions on equiatomic PdTi are still an emerging area of research, the principles can be understood from general computational catalysis. The process involves identifying reactant and product states and then employing algorithms to locate the saddle point on the potential energy surface that connects them. This saddle point represents the transition state, and its energy relative to the reactants determines the activation energy, a key parameter controlling the reaction rate.

Table 1: Illustrative DFT Calculation for NO Dissociation on Pd(111) vs. Ti-doped Pd(111)

Catalyst SurfaceReaction StepAdsorption Energy (eV)Activation Energy (eV)
Pd(111)NO → N + O-1.902.50
Ti-doped Pd(111)NO → N + O-2.500.75

Note: Data are representative values based on DFT studies to illustrate the effect of Ti doping. Actual values may vary based on the specific computational model.

Electronic and Geometric Effects in PdTi Catalysis

The catalytic behavior of bimetallic alloys like PdTi is governed by a combination of electronic (ligand) and geometric (ensemble) effects. nih.gov These effects arise from the interactions between the constituent metals and lead to catalytic properties distinct from the individual components.

Electronic Effects: The primary electronic effect in the PdTi alloy is the modification of the palladium d-band electronic structure. Alloying Pd with the less electronegative Ti results in a net charge transfer and orbital rehybridization. researchgate.net Experimental analysis using Hard X-ray Photoemission Spectroscopy (HAXPES) on Pd₃Ti intermetallic nanocrystals has confirmed a significant modification of the Pd electronic properties. nih.gov Specifically, these studies reveal a downward shift of the Pd d-band center relative to the Fermi level. nih.govresearchgate.net

Geometric Effects: The geometric effect relates to the specific arrangement of different atoms on the catalyst surface. In the ordered intermetallic PdTi structure, the presence of Ti atoms breaks up large ensembles of contiguous Pd atoms that are found on a pure palladium surface. researchgate.netnih.gov Certain reaction steps, particularly those involving C-C bond scission or deep dehydrogenation, may require these larger Pd ensembles. By isolating Pd active sites with Ti atoms, the reaction can be steered away from these undesirable pathways, leading to higher selectivity for specific products. The defined stoichiometry and predictable atomic arrangement in ordered intermetallic compounds like PdTi allow for precise control over these geometric and electronic effects, which is a significant advantage over disordered alloys. researchgate.netresearchgate.net

Synergistic Effects in Bimetallic PdTi Catalysts

Synergy in bimetallic catalysts occurs when the combined catalytic performance is greater than the sum of its individual components. In PdTi catalysts, synergistic effects are prominent and arise directly from the electronic and geometric modifications discussed previously. nih.govnih.gov

The enhancement in activity and stability for reactions like alcohol and formic acid oxidation on Pd₃Ti, when compared to pure Pd/C catalysts, is a clear manifestation of synergy. nih.gov This synergy can be attributed to several factors:

Bifunctional Mechanism: The two metals can play different, complementary roles in the reaction. The palladium sites can be active for dehydrogenation steps (breaking C-H or O-H bonds), while the oxophilic titanium atoms can effectively adsorb and activate water or hydroxyl species. researchgate.net This is particularly relevant in electro-oxidation reactions where surface oxygen species are needed to oxidize adsorbed intermediates like CO, thus preventing catalyst poisoning.

Enhanced Intrinsic Activity: The electronic modification of Pd by Ti, specifically the d-band center shift, directly enhances the intrinsic activity of the Pd sites for certain reactions by optimizing the binding energy of key intermediates. nih.govresearchgate.net

Improved Stability: Titanium can impart enhanced stability to the palladium catalyst. The formation of a stable surface oxide layer (TiOₓ) can anchor the Pd atoms, preventing their migration and sintering, and can also protect the alloy from dealloying in harsh chemical environments. nih.gov

This combination of effects means that Pd and Ti work together to create a more active, selective, and robust catalytic system than either metal could achieve alone.

Stability and Deactivation Mechanisms of PdTi Catalysts

Catalyst stability is a critical factor for practical applications. Intermetallic PdTi compounds have demonstrated promising stability, often superior to that of monometallic palladium catalysts.

Studies on Pd₃Ti/C electrocatalysts have shown remarkable durability in accelerated durability tests for methanol (B129727) oxidation, losing significantly less activity compared to commercial Pd/C catalysts. nih.gov This enhanced stability is largely attributed to the formation of a protective titanium oxide (TiOₓ) layer on the surface. This oxide layer can inhibit the segregation of palladium atoms and prevent the dealloying of the intermetallic structure, especially in corrosive acidic electrolytes. nih.gov Furthermore, first-principles studies indicate that PdTi alloys possess good structural stability and resistance to hydrogen embrittlement. nih.gov

Despite this inherent stability, deactivation can still occur under certain conditions. Potential deactivation mechanisms for PdTi catalysts include:

Surface Oxidation: Under highly oxidizing conditions, the oxophilic titanium can segregate to the surface and form a passivating layer of TiO₂. researchgate.net While a thin, stable TiOₓ layer can be beneficial, excessive oxidation could encapsulate the active Pd sites, blocking reactant access and deactivating the catalyst.

Coking: In reactions involving hydrocarbons at high temperatures, carbonaceous deposits (coke) can form on the catalyst surface, physically blocking active sites. solubilityofthings.comresearchgate.net The geometric arrangement of Pd sites in the PdTi alloy might suppress coke-forming reactions that require larger Pd ensembles.

Poisoning: Certain molecules in the feed stream can bind strongly and irreversibly to the active sites, a process known as poisoning. chemcatbio.orgresearchgate.net The modified electronic properties of Pd in the PdTi alloy can alter its susceptibility to various poisons compared to pure Pd.

Rational Design Principles for PdTi Catalysts

The development of advanced catalysts is increasingly moving away from trial-and-error methods towards rational design, where theoretical and computational tools guide the synthesis of materials with optimized properties. nih.govnumberanalytics.comnumberanalytics.com

Theoretical Guidance for Enhanced PdTi Catalytic Activity

Computational methods, particularly DFT, are at the forefront of rational catalyst design. mdpi.comyoutube.comresearchgate.net By calculating key parameters that correlate with catalytic performance, theory can predict how to improve PdTi catalysts before they are synthesized in the lab.

Key theoretical strategies include:

Active Site Identification: DFT calculations can model different surface terminations and defect sites of the PdTi crystal structure to identify which atomic arrangements are most active for a given reaction. researchgate.net

Descriptor-Based Screening: The activity of a catalyst is often correlated with a single, calculable property known as a descriptor. For many transition metal catalysts, the d-band center energy is a powerful descriptor. researchgate.net Theoretical screening can be performed by calculating the d-band center for various PdTi compositions or for PdTi alloys with a third metallic component, identifying candidates with a more optimal electronic structure.

Reaction Mechanism Analysis: As discussed in section 7.2.2, theory can map out entire reaction pathways and identify the rate-determining step. researchgate.net This allows researchers to focus on modifying the catalyst structure to specifically lower the energy barrier of that crucial step. For example, the finding that Ti sites facilitate NO dissociation provides a clear design principle: to enhance this reaction, one should ensure the surface has accessible Ti atoms. researchgate.net

These computational insights provide a powerful roadmap, significantly accelerating the discovery of more efficient and selective PdTi-based catalysts.

Influence of Support Materials on PdTi Catalyst Performance

For heterogeneous catalysts, the support material is not merely an inert carrier but an active component that can profoundly influence the catalyst's performance through metal-support interactions (MSI). researchgate.netnih.gov The choice of support for PdTi nanoparticles is crucial for optimizing activity, selectivity, and stability.

Potential effects of different support materials include:

Carbon Supports: High-surface-area carbons, like Vulcan carbon, are common supports due to their good electrical conductivity (important for electrocatalysis) and relative inertness. nih.gov They provide good dispersion for PdTi nanoparticles, but the interaction is generally weak.

Reducible Oxide Supports (e.g., TiO₂, CeO₂): These supports can lead to strong metal-support interactions (SMSI). nih.gov In the case of a PdTi catalyst on a TiO₂ support, there can be a synergistic effect where the support itself participates in the reaction, for example, by creating oxygen vacancies that facilitate reaction steps. The support can also anchor the nanoparticles, preventing sintering. rsc.org

Inert Oxide Supports (e.g., Al₂O₃, SiO₂): These supports are thermally very stable. The interaction with the metal is typically weaker than with reducible oxides, but can still influence particle morphology and dispersion. researchgate.net Acidic sites on alumina, for instance, could influence certain reaction pathways.

A key aspect of the support's influence is its ability to prevent the sintering or aggregation of the catalytic nanoparticles, which is a major cause of deactivation. researchgate.net Studies on other palladium systems have shown that Ti sites within a support material (like titanosilicate) can effectively anchor Pd particles, preventing their agglomeration and leading to exceptional long-term stability. rsc.org A similar anchoring effect would be highly desirable for supported PdTi catalysts, and designing supports that promote this interaction is a key strategy for creating robust catalytic systems.

Hydrogen Interaction and Storage in Equiatomic Palladium Titanium Pdti Systems

Hydrogen Absorption and Desorption Kinetics in PdTi

The kinetics of hydrogen absorption and desorption dictate the rates at which a material can be charged and discharged with hydrogen, a critical factor for practical applications. For an intermetallic compound like PdTi, the process begins with the dissociative chemisorption of hydrogen molecules (H₂) on the surface, followed by the diffusion of hydrogen atoms from the surface into the bulk material.

Surface Composition and Structure: The presence of both Pd and Ti atoms on the surface creates a variety of potential sites for hydrogen dissociation and adsorption, each with its own energy barrier. The surface of an alloy can be dynamic, with its composition changing under reaction conditions. libretexts.org

Temperature and Pressure: Both absorption and desorption rates are strongly dependent on temperature and hydrogen pressure, which provide the driving force for the processes.

Bulk Diffusivity: The rate at which hydrogen atoms migrate through the PdTi lattice is a key limiting factor. This diffusion is a thermally activated process, meaning it becomes faster at higher temperatures.

Phase Transitions: The kinetics can be significantly altered during phase transitions, such as the transformation from a hydrogen-poor solid solution (α-phase) to a hydrogen-rich hydride (β-phase).

In many hydride-forming alloys, the absorption/desorption cycles can lead to changes in the material's properties, including a reduction in reversible storage capacity and an increase in the slope of the pressure-composition-temperature (PCT) plateaus over time. nih.gov

Hydride Formation and Stability in PdTi

The thermodynamic stability of the hydride formed by PdTi determines the conditions of temperature and pressure under which hydrogen can be stored and released. These properties are typically characterized using Pressure-Composition-Temperature (PCT) diagrams. A PCT curve plots the equilibrium hydrogen pressure as a function of the hydrogen concentration in the material at a constant temperature. computherm.comnist.gov

The process generally occurs in three stages, as illustrated by a typical PCT diagram:

α-Phase (Solid Solution): At low hydrogen pressures, hydrogen atoms dissolve interstitially in the PdTi metal lattice, forming a solid solution. In this region, the pressure increases steeply with concentration. nist.govwikipedia.org

α + β Phase (Plateau Region): As the pressure increases, a hydrogen-rich hydride phase (β-phase) nucleates and begins to grow. In this two-phase region, the equilibrium pressure remains relatively constant as the concentration increases. The pressure of this plateau is a key indicator of the hydride's stability. nist.gov

β-Phase (Hydride): Once the material is fully converted to the β-phase, the pressure again rises steeply with any further increase in hydrogen concentration. nist.gov

A significant finding for palladium alloys is that alloying can suppress the phase transition. For instance, alloys such as PdTi have been noted to inhibit the α-β phase transition that is characteristic of pure palladium hydride. nist.gov This means the lattice may expand more continuously with hydrogen uptake, avoiding the large lattice strain associated with the abrupt phase change in pure Pd.

The thermodynamic parameters for hydride formation, enthalpy (ΔH) and entropy (ΔS), can be determined from the variation of the plateau pressure (P_eq) with temperature, using the van't Hoff equation. A van't Hoff plot of ln(P_eq) versus 1/T typically yields a straight line. nist.gov

Table 1: Illustrative Pressure-Composition-Temperature (PCT) Data for a Generic Intermetallic Hydride at 300 K

This table provides a conceptual representation of data that would be collected to generate a PCT curve.

Hydrogen Concentration (H/M ratio)Equilibrium Pressure (atm)Phase(s) Present
0.050.5α-Phase
0.101.2α-Phase
0.202.0α + β Phase
0.402.0α + β Phase
0.602.0α + β Phase
0.802.1α + β Phase
0.905.0β-Phase
0.9510.0β-Phase

Table 2: Thermodynamic Properties Derived from van't Hoff Plot for Hydride Formation

This table shows how thermodynamic data, derived from PCT measurements at different temperatures, are typically presented.

Thermodynamic ParameterSymbolTypical Value Range for IntermetallicsSignificance
Enthalpy of FormationΔH-20 to -40 kJ/mol H₂Measures the strength of the metal-hydrogen bond; indicates heat to be managed during cycling.
Entropy of FormationΔS-100 to -130 J/K·mol H₂Reflects the loss of entropy as gaseous H₂ is incorporated into the solid lattice.

Electronic Structure Modifications upon Hydrogenation of PdTi

The absorption of hydrogen into the PdTi lattice fundamentally alters its electronic structure. This modification is the result of the formation of chemical bonds between the hydrogen and the host metal atoms. The primary interaction involves the hydrogen 1s orbital and the valence band orbitals (d, s, and p) of the palladium and titanium atoms.

Drawing parallels with the well-studied palladium hydride (PdH) system, the following electronic changes are expected upon hydrogenation of PdTi: wikipedia.org

Formation of Bonding States: A new, low-energy bonding state appears below the bottom of the metal d-band. This state is primarily composed of H 1s and metal d- and p-orbitals, signifying the formation of strong metal-hydrogen bonds.

Lowering of Metal States: The filled d-states of the host metals, particularly palladium, are lowered in energy due to the attractive potential of the hydrogen nucleus and the formation of bonding orbitals. wikipedia.org

Modification of the Density of States (DOS) at the Fermi Level: The density of states at the Fermi level (E_F), which influences many material properties, is typically altered. The specific change depends on the details of the band structure of the host intermetallic and the amount of hydrogen absorbed.

Theoretical studies on related alloy systems show that the electronic structure of palladium is sensitive to its local environment. For example, in Pd-In alloys, increasing the indium content shifts the Pd d-band states further away from the Fermi level. aps.org A similar effect is anticipated in PdTi, where the presence of titanium modifies the electronic character of palladium, and this is further modulated by the introduction of hydrogen. These electronic modifications are the underlying reason for the observed stability of the hydride and its physical properties.

Table 4: Summary of Key Electronic Structure Changes Upon Hydrogenation

PhenomenonDescriptionConsequence
M-H Bond FormationOverlap of H 1s orbitals with metal valence bands.Creation of new bonding states deep in energy.
DOS ModificationA new peak corresponding to the M-H bonding state appears in the density of states (DOS).Changes in conductivity, magnetic susceptibility, and stability.
Fermi Level ShiftThe position of the Fermi level (E_F) adjusts to accommodate the extra electron from hydrogen.Affects the thermodynamic stability of the hydride.

Surface Interaction of Hydrogen with PdTi

The interaction of hydrogen with the surface of the PdTi alloy is the gateway to the bulk absorption process. This interaction is a multi-step phenomenon that begins with the approach of a hydrogen molecule (H₂) from the gas phase.

Dissociative Adsorption: The H₂ molecule first dissociates into two hydrogen atoms on the alloy surface. This is a crucial step, as the H-H bond must be broken. Palladium is an excellent catalyst for this dissociation. On an alloy surface like PdTi, this process is expected to occur preferentially at sites containing palladium atoms. wikipedia.org

Surface Adsorption Site: Once dissociated, the hydrogen atoms bind to specific sites on the surface. Studies on other palladium-containing intermetallics, such as Pd-In, suggest that hydrogen atoms favor adsorption at bridge sites between two palladium atoms (Pd-Pd bridge sites). aps.orgaps.org On a PdTi surface, one would expect a variety of possible sites, including Pd-Pd, Ti-Ti, and mixed Pd-Ti sites, each with a different binding energy.

Subsurface Penetration: From the surface, the adsorbed hydrogen atoms can then diffuse into the interstitial sites just below the surface (the subsurface region) and subsequently into the bulk of the material.

The composition of the alloy surface can be different from the bulk 1:1 stoichiometry and can be influenced by the presence of adsorbates. For instance, studies on Pd-Ti alloys have shown that a surface layer segregated with palladium can exhibit enhanced catalytic activity, highlighting the critical role of the surface atomic arrangement in its interaction with reactants like hydrogen. libretexts.org The binding energy of hydrogen to the surface is a critical parameter; it must be strong enough to promote dissociation but not so strong as to prevent the atoms from diffusing into the bulk.

Surface Science and Interfacial Phenomena of Equiatomic Palladium Titanium Pdti

Growth Modes of PdTi Thin Films and Overlayers

The growth of thin films and overlayers is a complex process dictated by the interplay of thermodynamic and kinetic factors, primarily the surface energies of the substrate and the depositing material, as well as the interfacial energy between them. The growth of palladium-titanium thin films can be understood through the lens of three primary growth modes. nih.govnih.gov

The three classical modes of thin film growth are:

Frank-van der Merwe (FM) Growth (Layer-by-Layer): This mode occurs when the atoms of the deposited material are more strongly attracted to the substrate than to each other. This results in the formation of complete monolayers before the next layer begins to grow. nih.gov

Volmer-Weber (VW) Growth (Island Growth): In this mode, the atoms of the depositing material are more strongly bound to each other than to the substrate. This leads to the formation of three-dimensional islands of the deposited material. nih.gov

Stranski-Krastanov (SK) Growth (Layer-plus-Island): This is an intermediate growth mode where, after the formation of one or more complete monolayers (as in FM growth), subsequent growth occurs in the form of islands (as in VW growth). This transition is often driven by the buildup of strain in the deposited film due to lattice mismatch between the substrate and the film. nih.gov

While specific studies on the growth modes of equiatomic PdTi films are not extensively detailed in the provided search results, the growth of palladium films on other transition metal substrates can provide valuable insights. For instance, the growth of palladium films on a Mo(100) substrate has been shown to be highly dependent on temperature. At a low temperature of 150 K, the growth follows a Frank-van der Merwe (layer-by-layer) mechanism. However, at higher temperatures of 450 K and 600 K, the growth transitions to a Stranski-Krastanov mode, where three-dimensional islands form on top of an initial palladium monolayer. This transition is attributed to the increased mobility of adatoms at higher temperatures and the influence of strain.

Growth ModeDescriptionGoverning Condition (Surface Energies)
Frank-van der MerweLayer-by-layer growthγsubstrate > γfilm + γinterface
Volmer-WeberIsland growthγsubstrate < γfilm + γinterface
Stranski-KrastanovLayer-plus-island growthInitial layer growth followed by island formation, often due to strain

Interfacial Compound Formation in PdTi Systems

When palladium and titanium are brought into contact, especially at elevated temperatures, interdiffusion and solid-state reactions can lead to the formation of various intermetallic compounds at the interface. The specific compounds formed depend on factors such as temperature, time, and the initial composition of the interacting layers.

Studies on the interdiffusion between palladium and titanium have identified the formation of a series of intermetallic compounds. Heat treatment of a Pd/Ti sample at 700°C for 5 hours resulted in the observation of several compound phases, including TiPd3, TiPd2, Ti2Pd3, TiPd, and Ti2Pd. researchgate.net The formation of these compounds indicates a significant chemical reactivity between palladium and titanium. The growth of the diffusion layer thickness is initially controlled by the interface reaction rate and subsequently by the diffusion rate through the newly formed compound layers. researchgate.net

The titanium-rich portion of the Ti-Pd phase diagram also provides insight into the stable intermetallic compounds. Investigations have confirmed the existence of Ti2Pd and Ti2Pd3 in the region below 75 wt% palladium. onetunnel.org Furthermore, it has been shown that even small additions of palladium to titanium can result in the formation of Ti2Pd. matthey.com

Interfacial CompoundFormation ConditionsReference
TiPd3, TiPd2, Ti2Pd3, TiPd, Ti2PdHeat treatment of Pd/Ti at 700°C for 5 hours researchgate.net
Ti2Pd, Ti2Pd3Identified in the Ti-rich portion of the Ti-Pd phase diagram onetunnel.org
Ti2PdFormed even with low concentrations of palladium in titanium matthey.com

Surface Segregation Phenomena in PdTi Alloys

Surface segregation is a phenomenon where the composition of the surface of an alloy differs from its bulk composition. This is driven by the minimization of the total free energy of the system, which includes contributions from surface energy and the enthalpy of mixing. In bimetallic alloys, the element with the lower surface energy tends to segregate to the surface.

In palladium-based alloys, surface segregation is a well-documented phenomenon that significantly influences their catalytic and chemical properties. matthey.comcam.ac.uk For Pd-Ti alloys, density functional theory (DFT) simulations have shown that in a vacuum, titanium atoms tend to remain in the bulk of the alloy. However, the presence of adsorbates, such as atomic oxygen, can induce significant segregation of titanium to the surface layer. researchgate.net This adsorbate-induced segregation is a critical factor in understanding the behavior of PdTi alloys in reactive environments.

The segregation behavior can also be influenced by the crystallographic orientation of the surface and can exhibit an oscillatory depth profile, where the composition of the layers near the surface alternates. matthey.com For example, in Pt-Ni alloys, which are chemically similar to Pd-Ti, a compositional oscillation with depth has been observed. researchgate.net Computational models have been developed to predict surface segregation in ternary alloys, which can aid in the design of materials with tailored surface properties. cam.ac.uk

Alloy SystemSegregating ElementInfluencing FactorsReference
Pd-TiTi (in the presence of oxygen)Adsorbate-induced segregation researchgate.net
Pd-based alloysVaries (e.g., Pd can segregate)Surface energy, enthalpy of mixing, adsorbates matthey.comcam.ac.uk
Pt-NiPt-Ni sandwich structureMinimization of free energy researchgate.net

Adsorption and Diffusion Processes on PdTi Surfaces

The adsorption of atoms and molecules onto the surface of a material and their subsequent diffusion are fundamental processes in surface science and catalysis. These processes are highly dependent on the chemical nature and structure of the surface.

For palladium-based materials, the adsorption of various species has been extensively studied. For instance, the adsorption of hydrogen on palladium single crystal surfaces is a key step in hydrogenation reactions and hydrogen storage. researchgate.net The initial heat of adsorption for hydrogen on Pd(111) is approximately 20.8 kcal/mol. researchgate.net The adsorption of carbon monoxide (CO) on Pd/TiO2/Ti catalysts has also been investigated, with findings showing that the addition of a second metal like zinc can lower the binding energy of CO and facilitate its oxidation.

The presence of adsorbates can significantly alter the surface properties of PdTi alloys. As mentioned in the previous section, the adsorption of oxygen can induce the segregation of titanium to the surface of a Pd-Ti alloy. researchgate.net This highlights the dynamic nature of the surface in response to its chemical environment.

Surface diffusion is the process by which adsorbed species move across the surface. The rate of diffusion is governed by the activation energy barrier for moving between adjacent adsorption sites. While specific data on the diffusion of species on equiatomic PdTi surfaces is limited in the provided search results, the general principles of surface diffusion would apply. The diffusion rates will be influenced by the surface temperature, the nature of the diffusing species, and the topography and chemical composition of the PdTi surface.

AdsorbateSubstrateKey FindingsReference
Hydrogen (H2)Pd(111)Initial heat of adsorption is 20.8 kcal/mol. researchgate.net
Carbon Monoxide (CO)Pd/TiO2/TiBinding energy can be modified by the addition of other metals.
Oxygen (O)Pd-Ti alloyInduces segregation of Ti to the surface. researchgate.net

Q & A

Q. Table 1: Key Characterization Techniques for Pd-Ti (1/1) Alloys

TechniqueApplicationCritical ParametersReferences
XRDPhase identificationStep size: 0.01°, scan range: 10–90°
TEMMartensitic microstructureBeam energy: 200 keV, STEM-EDS mapping
NanoindentationMechanical propertiesStrain rate: 0.05 s⁻¹, Berkovich tip
CALPHADPhase diagram modelingThermodynamic database: PDSS

Q. Table 2: Common Contradictions in Pd-Ti Research

ContradictionPossible CausesResolution Strategy
Varied Mₛ temperaturesImpurity content, thermal historyHigh-purity synthesis, DSC standardization
Discrepant diffusion coefficientsSubstrate interactions, measurement methodsSIMS profiling, Boltzmann-Matano analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.